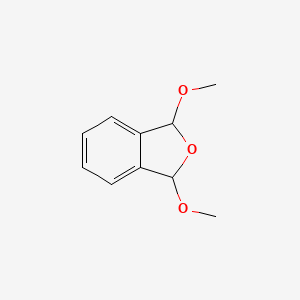
(E)-1H-Pyrrole-3-carbaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1H-Pyrrole-3-carbaldehyde oxime is an organic compound belonging to the class of oximes Oximes are characterized by the presence of a hydroxylamine functional group attached to a carbon-nitrogen double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1H-Pyrrole-3-carbaldehyde oxime typically involves the reaction of 1H-pyrrole-3-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous medium at room temperature, leading to the formation of the oxime derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction is facilitated by the mild reaction conditions and the availability of starting materials.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-1H-Pyrrole-3-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: Reduction of the oxime can yield amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted oxime derivatives.
Applications De Recherche Scientifique
(E)-1H-Pyrrole-3-carbaldehyde oxime has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials and polymers with specific functional properties.
Mécanisme D'action
The mechanism of action of (E)-1H-Pyrrole-3-carbaldehyde oxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence enzymatic activity. Additionally, the compound can undergo redox reactions, affecting cellular oxidative stress pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Benzaldehyde oxime: Similar in structure but derived from benzaldehyde.
Acetone oxime: A ketoxime with different reactivity and applications.
Formaldoxime: An aldoxime with simpler structure and different chemical properties.
Uniqueness: (E)-1H-Pyrrole-3-carbaldehyde oxime is unique due to its pyrrole ring, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex heterocyclic compounds and in applications requiring specific reactivity profiles.
Propriétés
Formule moléculaire |
C5H6N2O |
|---|---|
Poids moléculaire |
110.11 g/mol |
Nom IUPAC |
(NE)-N-(1H-pyrrol-3-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C5H6N2O/c8-7-4-5-1-2-6-3-5/h1-4,6,8H/b7-4+ |
Clé InChI |
BYNPPKBMTMCMDZ-QPJJXVBHSA-N |
SMILES isomérique |
C1=CNC=C1/C=N/O |
SMILES canonique |
C1=CNC=C1C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[6-(2-Chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12103362.png)
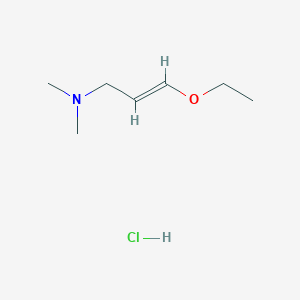

![3-Ethyl-5a,5b,8,8-tetramethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11a,11b,12,13,13a,13b-octadecahydrocyclopenta[a]chrysene](/img/structure/B12103387.png)
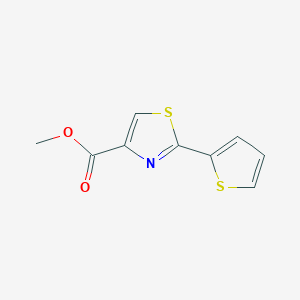
![2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol;dihydrochloride](/img/structure/B12103408.png)
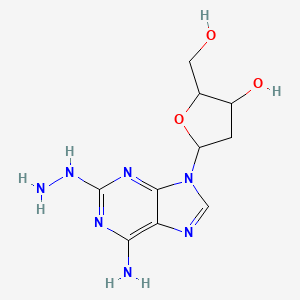



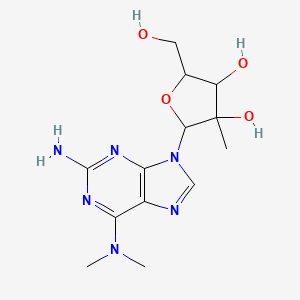

![Morpholine, 4-[[1-(3-methoxyphenyl)cyclohexyl]methyl]-](/img/structure/B12103432.png)
